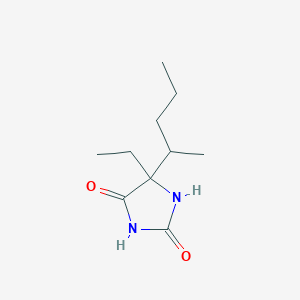
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-
Cat. No. B8683972
M. Wt: 198.26 g/mol
InChI Key: VGXMEVJSYQGESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04150234
Procedure details


To a slurry of ammonium carbonate (865 parts), sodium cyanide (180 parts) in water (1200 parts) was added 5-methyl-3-heptanone (385 parts) in ethanol (1200 parts) at ambient temperature with stirring. The reaction mixture was heated to 55° C. over a period of 30 minutes and maintained at 55° C. for 6 hours. After cooling to ambient temperature, chloroform (1000 parts) was added and the mixture stirred for ten minutes. The reaction mixture was filtered and the filter cake washed with additional chloroform (500 parts). The organic phase was collected and the aqueous phase washed with additional chloroform (1000 parts) in two portions. The combined organic phase was evaporated to dryness yielding crude product. The resultant white solid was slurried in water (2000 parts), filtered and dried to constant weight to afford 5-sec-amyl-5-ethylhydantoin (560 parts, 94% yield, mp 151°-156° C.).







Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].[C-:7]#N.[Na+].C[CH:11]([CH2:17][CH3:18])[CH2:12][C:13](=O)[CH2:14][CH3:15].C(Cl)(Cl)Cl.[CH2:23]([OH:25])C>O>[CH:12]([C:11]1([CH2:17][CH3:18])[NH:6][C:23](=[O:25])[NH:5][C:1]1=[O:4])([CH2:13][CH2:14][CH3:15])[CH3:7] |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(CC)=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 55° C. for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for ten minutes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake washed with additional chloroform (500 parts)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase washed with additional chloroform (1000 parts) in two portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phase was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding crude product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(CCC)C1(C(NC(N1)=O)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
